molecular formula C10H11N3O3 B2783715 ethyl 2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]acetate CAS No. 937683-67-5

ethyl 2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]acetate

Cat. No.: B2783715
CAS No.: 937683-67-5
M. Wt: 221.216
InChI Key: IWWOVJIXHRVWBM-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]acetate is a chemical compound of significant interest in medicinal chemistry research, designed as a hybrid molecule incorporating two privileged pharmacophores: a furan ring and a 1,2,4-triazole system. The 1,2,4-triazole core is a well-documented scaffold in numerous clinically used drugs and bioactive molecules, known for its diverse biological activities . This structure is featured in antifungal agents (e.g., fluconazole, itraconazole), anticancer drugs (e.g., letrozole, anastrozole), and other therapeutic agents . The fusion of the triazole ring with a furan heterocycle is a strategy employed to develop novel molecules with enhanced potential for multi-target activity. Compounds featuring the furan and 1,2,4-triazole moieties have demonstrated a broad spectrum of biological activities in scientific research. These include antimicrobial , antitumor , anti-inflammatory, and analgesic properties . Specifically, hybrid structures combining a furan ring, a heterocycle like quinoline, and a 1,2,4-triazole have shown promising cytotoxic activity against human cancer cell lines, such as melanoma (A375) and breast cancer (MDA-MB-231), and have been studied for their DNA cleavage capabilities . The mechanism of action for triazole-containing compounds often involves interaction with enzymatic targets; for instance, antifungal triazoles potently inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis . As a building block, this compound offers researchers a versatile intermediate for further synthetic elaboration, such as creating novel hybrids or libraries for high-throughput screening in drug discovery programs. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-2-15-9(14)6-8-11-10(13-12-8)7-4-3-5-16-7/h3-5H,2,6H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWOVJIXHRVWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=NN1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]acetate typically involves the reaction of 2-furyl compounds with triazole derivatives. One common method includes the use of 2-chloromethylfuran and ethyl chloroacetate as starting materials . The reaction conditions often involve the use of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(2-furyl)-1H-1,2,4-triazol-5-yl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can react with the ester group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction of the triazole ring can yield triazoline derivatives.

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds related to the triazole class. Research indicates that derivatives of triazoles exhibit significant antifungal activity against various strains of fungi, including Aspergillus species. For example, certain synthesized triazolyl derivatives demonstrated superior potency compared to traditional antifungals like fluconazole .

Case Study:
A study evaluated the antifungal efficacy of novel triazole derivatives against Aspergillus flavus and Aspergillus versicolor, revealing that some compounds had IC50 values lower than fluconazole, suggesting their potential as alternative treatments for fungal infections .

Anticancer Potential

Triazole compounds have also been investigated for their anticancer properties. Research indicates that they may inhibit cancer cell proliferation through various mechanisms, including the modulation of enzyme activity involved in tumor growth. The unique structural features of ethyl 2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]acetate may contribute to its effectiveness in this regard .

Case Study:
A comprehensive review noted that several triazole derivatives have been synthesized and tested for their anticancer activities. These studies suggest that modifications in the triazole structure can lead to enhanced biological activity against specific cancer cell lines .

Agricultural Applications

The compound's antifungal properties extend beyond medicinal uses; it also shows promise in agricultural applications as a fungicide. The ability to inhibit fungal pathogens can be crucial in protecting crops from diseases that threaten yield and quality.

Mechanism of Action

The mechanism of action of ethyl 2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]acetate involves its interaction with specific molecular targets. The furan and triazole rings can interact with enzymes and receptors, modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Substitution Variations

Ethyl 2-amino-4-methyl-5-(1H-1,2,4-triazol-1-yl)thiophene-3-carboxylate
  • Structure : Replaces the furan-2-yl group with a thiophene ring.
  • Synthesis: Prepared via a multicomponent reaction involving 1-(1H-1,2,4-triazol-1-yl)acetone, sulfur, ethyl cyanoacetate, and triethylamine in DMF .
  • Key Differences : The sulfur atom in thiophene may enhance π-stacking interactions and alter electronic properties compared to furan’s oxygen.
Potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate
  • Structure : Features a thiophene-methyl substituent and a thioacetate group.
  • Biological Activity : Exhibits actoprotective activity, surpassing the reference drug riboxin by 6.32%. Replacing potassium with sodium reduces efficacy, highlighting cation-dependent bioactivity .
  • Key Differences : The thioacetate group increases metabolic stability compared to the oxyacetate in the target compound.
Ethyl 2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetate
  • Structure : Substitutes furan with pyridine.
  • Implications : Pyridine’s basic nitrogen may improve solubility in acidic environments and alter binding interactions in biological targets .

Functional Group Modifications

2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
  • Structure : Incorporates a sulfanyl linker and a trifluoromethylphenyl acetamide.
  • Key Differences : The sulfanyl group enhances resistance to hydrolysis, while the trifluoromethyl group increases electronegativity and bioavailability .
Ethyl 2-[4-methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl]acetate
  • Structure: Includes a methylamino substituent at position 3.
  • Implications: The amino group may facilitate hydrogen bonding, improving target affinity compared to the parent ester .

Actoprotective Activity

  • Thiophene-methyl Derivatives : Potassium salts (e.g., compound Ia in ) show superior actoprotective effects, likely due to cation-mediated membrane interactions .
  • Furan vs.

Metabolic and Stability Considerations

  • Ester vs. Thioester : Ethyl acetate esters (e.g., target compound) are prone to hydrolysis by esterases, whereas thioacetates (e.g., ) exhibit greater stability .
  • Cation Effects : Potassium in thiophene derivatives enhances bioavailability, suggesting ionic interactions in pharmacokinetics .

Comparative Data Table

Compound Name Molecular Formula Substituents Biological Activity Key Reference
Ethyl 2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]acetate C₁₀H₁₁N₃O₃ Furan, ethyl acetate Not reported
Potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate - Thiophene-methyl, thioacetate Actoprotective (6.32% > riboxin)
Ethyl 2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetate C₁₁H₁₂N₄O₂ Pyridine, ethyl acetate Not reported
2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide C₁₇H₁₅F₃N₄O₂S Sulfanyl, trifluoromethyl Not reported

Biological Activity

Ethyl 2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]acetate (CAS Number: 937683-67-5) is a compound of growing interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and comparisons with related compounds.

Molecular Formula: C10_{10}H11_{11}N3_3O3_3
Molecular Weight: 221.21 g/mol
Structure: The compound features a furan ring and a triazole moiety, which are known for their diverse biological activities.

The biological activity of this compound appears to be linked to its interaction with various molecular targets in biological systems. Preliminary studies suggest that it may modulate oxidative stress and inhibit microbial growth, although the precise pathways remain under investigation .

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.67 µM
Escherichia coli31.25 µM
Candida albicans>62.50 µM

These results indicate that the compound shows promising activity against certain pathogens .

Anti-Cholinesterase Activity

The incorporation of the triazole moiety is believed to enhance anti-cholinesterase activity. Compounds with similar structures have demonstrated inhibition of butyrylcholinesterase (BuChE), a target for neuroprotective agents:

Compound IC50_{50} (µM)
This compoundTBD
Positive Control (Galantamine)34.1

Studies suggest that modifications in the substituents on the triazole ring can significantly affect inhibitory potency, indicating structure-activity relationships (SAR) are crucial for optimizing efficacy .

Case Studies

A recent study investigated the synthesis and biological evaluation of various triazole derivatives, including this compound. The findings highlighted its potential as a BuChE inhibitor and suggested further exploration into its neuroprotective capabilities against oxidative stress-induced neurotoxicity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:

Compound Biological Activity
Ethyl furan-2-carboxylateModerate antimicrobial activity
Ethyl 5-[6-(furan-2-yl)-1,2,4-triazolo[3,4-b]thiadiazole]Enhanced anti-cholinesterase activity

These comparisons reveal that while this compound possesses unique properties due to its specific structure, similar compounds also show significant biological activities that warrant further investigation .

Q & A

Basic: What are the established synthetic routes for ethyl 2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]acetate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves cyclocondensation of furan-2-carboxylic acid derivatives with thiosemicarbazides, followed by alkylation or esterification. Key steps include:

  • Reflux conditions : Prolonged reflux (3–6 hours) in polar solvents like ethanol or propan-2-ol to ensure complete cyclization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from alcohols to isolate the triazole core .
  • Optimization : Adjusting molar ratios of reactants (e.g., 1:1.2 for thiosemicarbazide to furan derivatives) and using catalysts like acetic acid to enhance yield .

Basic: How is the structural integrity of this compound validated in crystallographic studies?

Methodological Answer:
X-ray crystallography using programs like SHELXL or WinGX is critical:

  • Data collection : Single-crystal diffraction at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
  • Refinement : Iterative refinement of positional and displacement parameters, with validation via R-factor convergence (target < 0.05) .
  • Software : ORTEP-3 for visualizing thermal ellipsoids and confirming bond angles/geometry .

Basic: What in vitro assays are used to evaluate its biological activity?

Methodological Answer:
Common assays include:

  • Antimicrobial screening : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Anticancer activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorometric assays targeting COX-2 or kinases, using positive controls (e.g., celecoxib) .

Advanced: How do structural modifications (e.g., cation substitution) impact its actoprotective activity?

Methodological Answer:

  • Cation effects : Replacing potassium with sodium in analogous triazole salts reduces actoprotective efficacy by 6–12%, likely due to altered solubility or ion-pair interactions .
  • Substituent analysis : Introducing electron-withdrawing groups (e.g., nitro) on the aryl ring enhances metabolic stability but may reduce bioavailability .
  • SAR studies : Molecular docking (AutoDock Vina) and comparative pharmacophore mapping to identify critical hydrogen-bonding motifs .

Advanced: What challenges arise in resolving crystallographic disorder in its triazole-furan hybrid structure?

Methodological Answer:

  • Disordered atoms : Use SHELXL’s PART instruction to model alternative conformations, with occupancy refinement constrained to sum to 1 .
  • Twinned crystals : Apply Hooft parameter refinement in WinGX for pseudo-merohedral twinning .
  • Validation : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to confirm intermolecular interactions .

Advanced: How can HPLC-MS methods be optimized for quantifying trace impurities in synthesized batches?

Methodological Answer:

  • Column selection : C18 reverse-phase column (5 µm, 250 mm × 4.6 mm) with gradient elution (water/acetonitrile + 0.1% formic acid) .
  • MS parameters : Electrospray ionization (ESI+) at 3.5 kV; monitor [M+H]⁺ ions (m/z 264.1 for the parent compound) .
  • Validation : ICH guidelines for linearity (R² > 0.999), LOD (0.1 µg/mL), and recovery (98–102%) .

Advanced: How should hazardous intermediates (e.g., nitro derivatives) be managed during synthesis?

Methodological Answer:

  • Safety protocols : Conduct nitration reactions (e.g., HNO₃/H₂SO₄) at ≤0°C in fume hoods with blast shields .
  • Stabilization : Add urea to quench excess nitric acid and prevent autocatalytic decomposition .
  • Storage : Keep intermediates moistened with 10–20% water to mitigate explosion risks .

Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Methodological Answer:

  • Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models .
  • Metabolite identification : Incubate with liver microsomes to detect phase I/II metabolites that may deactivate the compound .
  • Dose adjustment : Use Hill equation modeling to correlate in vitro IC₅₀ with effective in vivo doses .

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